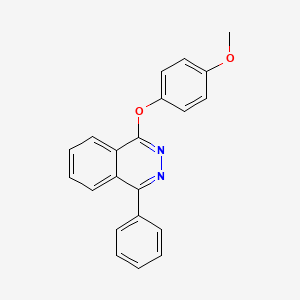

1-(4-Methoxyphenoxy)-4-phenylphthalazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H16N2O2 |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

1-(4-methoxyphenoxy)-4-phenylphthalazine |

InChI |

InChI=1S/C21H16N2O2/c1-24-16-11-13-17(14-12-16)25-21-19-10-6-5-9-18(19)20(22-23-21)15-7-3-2-4-8-15/h2-14H,1H3 |

InChI Key |

ZOBPXBWFLDRTPE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 1 4 Methoxyphenoxy 4 Phenylphthalazine

Reactivity of the Phthalazine (B143731) Core

The phthalazine nucleus is a π-deficient heteroaromatic system, a characteristic that significantly influences its chemical reactions. This electron deficiency, induced by the electronegative nitrogen atoms, makes the phthalazine ring susceptible to nucleophilic attack and certain types of cycloaddition reactions where it acts as the electron-poor component.

Photoinduced Chemical Transformations

The absorption of ultraviolet light can promote the phthalazine core to electronically excited states, leading to distinct chemical transformations. These photochemical reactions provide pathways to products not readily accessible through thermal reactions.

The photoreduction of phthalazine has been observed to proceed through a radical mechanism. Upon irradiation with ultraviolet light in a hydrogen-donating solvent such as 2-propanol, phthalazine can be photoreduced from its lowest excited singlet state (S₁) to form a 1,2-dihydro-1-phthalazinyl radical. oup.com This radical intermediate, held within a solvent cage, can then undergo a subsequent hydrogen abstraction from the solvent to yield 1,2-dihydrophthalazine (B1244300). oup.com The efficiency of this process is influenced by the nature of the solvent and the presence of quenching agents.

The proposed mechanism for the formation of the photoreduction product is as follows:

Step 1: Photoexcitation. Phthalazine absorbs a photon, promoting it to an excited singlet state (S₁).

Step 2: Hydrogen Abstraction. The excited phthalazine molecule abstracts a hydrogen atom from the solvent (e.g., 2-propanol), forming a 1,2-dihydro-1-phthalazinyl radical and a solvent-derived radical.

Step 3: In-Cage Reaction. The phthalazinyl radical undergoes a second hydrogen abstraction within the solvent cage to give the final product, 1,2-dihydrophthalazine. oup.com

In addition to photoreduction, photochemical excitation of phthalazine can also lead to dimerization. This process is understood to occur from the lowest excited triplet state (T₁) of the phthalazine molecule. oup.com When the 1,2-dihydro-1-phthalazinyl radical, formed as described above, escapes the solvent cage, it can dimerize to afford 1,1′,2,2′-tetrahydro-1,1′-biphthalazine. oup.com

Quenching and sensitization experiments have provided evidence that the formation of the photoreduction product and the dimer originate from different excited states. oup.com The formation of 1,2-dihydrophthalazine is associated with the singlet state, while the formation of the dimer is linked to the triplet state. This dual reactivity highlights the complex photochemical behavior of the phthalazine core.

| Photochemical Product | Precursor Excited State | Key Intermediate |

| 1,2-Dihydrophthalazine | Singlet (S₁) | 1,2-Dihydro-1-phthalazinyl radical (in solvent cage) |

| 1,1′,2,2′-Tetrahydro-1,1′-biphthalazine | Triplet (T₁) | 1,2-Dihydro-1-phthalazinyl radical (escaped from solvent cage) |

Cycloaddition Reactions of Phthalazine (e.g., Diels-Alder as Diene)

The electron-deficient nature of the pyridazine (B1198779) ring within the phthalazine system allows it to function as a diene in Diels-Alder reactions. This reactivity is a key feature of phthalazine chemistry, enabling the construction of complex polycyclic structures.

Computational studies have shown that in Diels-Alder reactions, the pyridazine ring of phthalazine is the preferred site of attack for dienophiles. nih.gov This is attributed to the lower aromaticity of the pyridazine ring compared to the fused benzene (B151609) ring, which results in lower activation barriers for cycloaddition at this site. nih.gov

The regioselectivity of cycloaddition reactions involving the phthalazine core is a critical aspect that determines the structure of the final product. In Diels-Alder reactions with unsymmetrical dienophiles, the attack can, in principle, occur at two different positions on the pyridazine ring. The observed regioselectivity is governed by a combination of electronic and steric factors. nih.gov

For instance, in the reaction of phthalazine with anionic dienophiles such as [PCO]⁻, computational analysis of the energy profiles indicates a clear regioselectivity favoring the attack at the pyridazine ring. nih.gov The precise orientation of the incoming dienophile relative to the substituents on the phthalazine ring would be influenced by the electronic nature (electron-donating or electron-withdrawing) and steric bulk of these substituents. In the case of 1-(4-methoxyphenoxy)-4-phenylphthalazine, the electronically distinct phenoxy and phenyl groups would be expected to exert significant control over the regiochemical outcome of cycloaddition reactions.

The phthalazine nucleus is particularly well-suited to participate in inverse-electron-demand Diels-Alder (IEDDA) reactions. In this type of cycloaddition, the electron-poor diene (phthalazine) reacts with an electron-rich dienophile. wikipedia.org This reactivity has been harnessed for the synthesis of various complex molecules.

The reactivity of phthalazines in IEDDA reactions can be enhanced by the use of Lewis acid catalysts. thieme-connect.comhkhlr.de Bidentate Lewis acids, for example, can coordinate to the nitrogen atoms of the phthalazine ring, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). hkhlr.de This catalytic activation facilitates the cycloaddition with a range of electron-rich dienophiles, including enamines and enol ethers, under milder conditions than would otherwise be required. hkhlr.de Both electron-deficient and electron-rich phthalazines have been shown to be suitable substrates in these transformations. thieme-connect.com

A general scheme for a Lewis acid-catalyzed IEDDA reaction of a phthalazine is as follows:

Step 1: Lewis Acid Activation. The phthalazine coordinates to a bidentate Lewis acid, increasing its dienophilic character.

Step 2: Cycloaddition. The activated phthalazine undergoes a [4+2] cycloaddition with an electron-rich dienophile.

Step 3: Cycloreversion. The initial cycloadduct can undergo a subsequent cycloreversion, often with the extrusion of a small molecule like dinitrogen, leading to the formation of a new aromatic system. organic-chemistry.org

This catalytic approach provides a powerful strategy for the construction of diversely substituted polycyclic aromatic hydrocarbons. thieme-connect.com

| Reaction Type | Key Features | Role of Phthalazine | Typical Dienophile |

| Diels-Alder | [4+2] cycloaddition | Diene | Electron-deficient or neutral alkene/alkyne |

| Inverse Electron-Demand Diels-Alder (IEDDA) | [4+2] cycloaddition | Electron-poor diene | Electron-rich alkene/alkyne |

| Catalyzed IEDDA | Lewis acid enhances reactivity | Activated electron-poor diene | Electron-rich alkene/alkyne |

Transformations of the 4-Methoxyphenoxy Substituent

The 4-methoxyphenoxy substituent is a significant functional group that can undergo several chemical transformations, primarily involving the methoxy (B1213986) group and the aryloxy linkage.

Common demethylating agents include strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), Lewis acids such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃), and nucleophilic reagents like lithium iodide (LiI) or sodium thiomethoxide (NaSMe). For substrates containing other sensitive functional groups, milder conditions may be necessary.

| Reagent | Conditions | Product | Notes |

| Boron tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂) at low temperature | 1-(4-Hydroxyphenoxy)-4-phenylphthalazine | Highly effective for cleaving aryl methyl ethers. |

| Hydrobromic acid (HBr) | Acetic acid or neat, reflux | 1-(4-Hydroxyphenoxy)-4-phenylphthalazine | Strong acid conditions, may affect other functional groups. |

| Pyridine hydrochloride | High temperature (melt) | 1-(4-Hydroxyphenoxy)-4-phenylphthalazine | Useful when other methods fail, but requires high temperatures. |

| Lithium iodide (LiI) | Refluxing solvent (e.g., collidine, DMF) | 1-(4-Hydroxyphenoxy)-4-phenylphthalazine | Nucleophilic demethylation, can be selective. |

Table 1: Potential Reagents for Demethylation of the Methoxy Group

The C-O bond of the aryloxy linkage in this compound is generally stable under many synthetic conditions. However, this ether bond can be cleaved under specific, often harsh, reductive or catalytic conditions. The stability of this linkage is crucial for maintaining the structural integrity of the molecule during other chemical modifications.

The cleavage of aryl-ether bonds is a significant transformation, particularly in the context of lignin (B12514952) depolymerization, and similar principles can be applied here. nih.govrsc.org Catalytic hydrogenolysis, often employing transition metal catalysts like palladium or ruthenium on a support, can effect the cleavage of such bonds. nih.gov These reactions typically require elevated temperatures and pressures of hydrogen gas. Reductive cleavage can also be achieved using dissolving metal reductions, although the selectivity can be poor. The presence of the nitrogen-containing phthalazine ring may influence the catalytic activity and the conditions required for cleavage. nih.gov

Chemical Modifications of the 4-Phenyl Substituent

The 4-phenyl substituent attached to the phthalazine core is essentially a substituted benzene ring and is, therefore, amenable to electrophilic aromatic substitution reactions. The phthalazine moiety acts as a deactivating group, directing incoming electrophiles primarily to the meta and para positions of the phenyl ring. However, steric hindrance from the bulky phthalazine structure might influence the regioselectivity.

Common electrophilic aromatic substitution reactions that could be performed on the phenyl ring include nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. The choice of reagents and conditions would need to be carefully selected to avoid undesired side reactions with the phthalazine ring or the methoxyphenoxy group. For instance, strong acidic conditions used for nitration or sulfonation could lead to protonation of the basic nitrogen atoms in the phthalazine ring, further deactivating the system. gcwgandhinagar.com

| Reaction | Reagent | Potential Product(s) |

| Nitration | HNO₃/H₂SO₄ | 1-(4-Methoxyphenoxy)-4-(4-nitrophenyl)phthalazine |

| Bromination | Br₂/FeBr₃ | 1-(4-Methoxyphenoxy)-4-(4-bromophenyl)phthalazine |

| Acylation | RCOCl/AlCl₃ | 1-(4-Methoxyphenoxy)-4-(4-acylphenyl)phthalazine |

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the 4-Phenyl Substituent

It is important to note that the reactivity of the phenyl ring is influenced by the electronic properties of the phthalazine system. osf.ioresearchgate.net The nitrogen atoms in the phthalazine ring are electron-withdrawing, which deactivates the attached phenyl ring towards electrophilic attack compared to unsubstituted benzene. gcwgandhinagar.comyoutube.com

Advanced Characterization Techniques for Phthalazine Derivatives

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 1-(4-Methoxyphenoxy)-4-phenylphthalazine, distinct signals corresponding to the aromatic protons of the phthalazine (B143731), phenyl, and phenoxy rings, as well as the methoxy (B1213986) group protons, would be expected. The chemical shifts (δ) of these protons are influenced by their local electronic environment. Protons on the phthalazine ring system typically appear in the downfield region (δ 7.5-8.5 ppm) due to the deshielding effect of the aromatic and heterocyclic rings. The protons of the phenyl and phenoxy groups would also resonate in the aromatic region (δ 6.8-7.8 ppm), with their specific shifts and coupling patterns providing information about their substitution patterns. The methoxy group (-OCH₃) protons would appear as a sharp singlet in the upfield region, typically around δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbon atoms of the aromatic and heterocyclic rings are expected to resonate in the range of δ 110-160 ppm. The carbon atom of the methoxy group would appear at a higher field, typically around δ 55-60 ppm. The specific chemical shifts of the quaternary carbons and the protonated carbons can be distinguished using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

| ¹H NMR Data (Predicted) | |

| Chemical Shift (δ, ppm) | Assignment |

| 7.5 - 8.5 | Aromatic protons (Phthalazine ring) |

| 6.8 - 7.8 | Aromatic protons (Phenyl and Phenoxy rings) |

| 3.8 - 4.0 | Methoxy (-OCH₃) protons |

| ¹³C NMR Data (Predicted) | |

| Chemical Shift (δ, ppm) | Assignment |

| 110 - 160 | Aromatic and Heterocyclic Carbons |

| 55 - 60 | Methoxy (-OCH₃) Carbon |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. Key expected vibrational frequencies include C-H stretching vibrations from the aromatic rings and the methoxy group (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively). The C=N and C=C stretching vibrations of the phthalazine and phenyl rings would appear in the 1500-1650 cm⁻¹ region. The characteristic C-O-C stretching vibrations of the ether linkage would be observed in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

| FT-IR Data (Predicted) | |

| Wavenumber (cm⁻¹) | Assignment |

| 3000 - 3100 | Aromatic C-H Stretching |

| 2850 - 2960 | Aliphatic C-H Stretching (Methoxy) |

| 1500 - 1650 | C=N and C=C Stretching (Aromatic/Heterocyclic) |

| 1200 - 1300 | Asymmetric C-O-C Stretching (Ether) |

| 1000 - 1100 | Symmetric C-O-C Stretching (Ether) |

Mass Spectrometry (MS, ESI-MS, LC/MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC/MS) are particularly useful for the analysis of non-volatile and thermally labile compounds like many phthalazine derivatives. The mass spectrum of this compound would show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information by showing the loss of specific fragments, such as the methoxy or phenoxy groups.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a single crystal of this compound of suitable quality is required. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the electron density map of the molecule, revealing bond lengths, bond angles, and torsional angles. This technique would definitively confirm the connectivity of the atoms and provide insights into the conformation of the molecule in the solid state, including the relative orientations of the phenyl and methoxyphenoxy substituents with respect to the phthalazine core.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. nih.govresearchgate.netpnnl.govelementar.comthermofisher.com The experimentally determined percentages are then compared with the theoretically calculated values for the proposed molecular formula of this compound (C₂₁H₁₆N₂O₂). A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the purity and the correct elemental composition of the synthesized compound. nih.gov

| Elemental Analysis Data | |

| Element | Calculated % |

| Carbon (C) | 76.81 |

| Hydrogen (H) | 4.91 |

| Nitrogen (N) | 8.53 |

Theoretical and Computational Investigations of 1 4 Methoxyphenoxy 4 Phenylphthalazine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental characteristics of molecular systems. These methods are used to predict molecular geometries, electronic properties, and spectroscopic signatures. For phthalazine (B143731) derivatives, DFT calculations have been successfully employed to understand their structure-activity relationships. researchgate.net

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—governs its reactivity and electronic properties. bhu.ac.inyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). youtube.comnih.gov The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. nih.gov

While specific HOMO-LUMO values for 1-(4-Methoxyphenoxy)-4-phenylphthalazine are not reported, it is anticipated that the introduction of the 4-methoxyphenoxy and phenyl groups would significantly alter the electronic landscape. The electron-donating nature of the methoxy (B1213986) group and the π-system of the phenyl ring would likely raise the HOMO energy, potentially leading to increased reactivity compared to the unsubstituted phthalazinone core.

Table 1: Frontier Molecular Orbital Energies for a Related Phthalazine Derivative

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Phthalazin-1(2H)-one | B3LYP/6-311++G(d,p) | -6.843 | -2.054 | 4.789 |

Data sourced from a computational study on phthalazin-1(2H)-one.

Prediction of Energetic Profiles for Reactions

Theoretical methods are pivotal in predicting the energetic feasibility and pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This is particularly valuable for understanding reaction mechanisms and predicting selectivity.

For instance, DFT studies on the [3+2] cycloaddition reactions of phthalazinium-2-dicyanomethanide with various dipolarophiles have successfully elucidated the regio- and stereoselectivity of these reactions. researchgate.net The calculations, performed at the M06-2X/cc-pVDZ level of theory, revealed that the reaction with an electron-poor dipolarophile favored a meta/endo pathway, while an electron-rich dipolarophile preferred an ortho/exo pathway. researchgate.net These theoretical predictions were in excellent agreement with experimental observations. researchgate.net

For This compound , computational studies could predict the energetic profiles for various potential reactions, such as electrophilic aromatic substitution on the phenyl or methoxyphenoxy rings, or reactions involving the nitrogen atoms of the phthalazine core. Such studies would provide valuable information for synthetic chemists looking to further functionalize this molecule.

Conformational Analysis

The three-dimensional conformation of a molecule is intimately linked to its biological activity and physical properties. Conformational analysis through computational methods can identify the most stable conformers and the energy barriers between them.

A detailed conformational analysis of a series of 1,4-disubstituted phthalazine derivatives, which are structurally analogous to This compound , has been performed using both molecular mechanics and DFT. One study on 6-methoxy-1,4-disubstituted phthalazines revealed that a substituent at the C1 position preferentially orients itself towards the external part of the molecule, with its plane nearly orthogonal to the phthalazine ring. nih.gov In contrast, heterocyclic substituents at the C4 position exhibited varied conformational preferences, with some, like the 1,3-thiazole ring, being nearly coplanar with the phthalazine nucleus, while others showed greater conformational freedom. nih.gov The study suggested that a more rigid and planar conformation at the C4 position might be favorable for certain biological activities. nih.gov

For This compound , a key conformational aspect would be the rotational freedom around the C-O bond of the methoxyphenoxy group and the C-C bond of the phenyl group. Computational analysis would be essential to determine the preferred orientations of these substituents relative to the phthalazine core and to each other, which would be critical for understanding its interaction with biological targets.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides a molecular-level understanding of reaction mechanisms that is often inaccessible through experimental means alone. By mapping out the entire reaction pathway, including intermediates and transition states, a comprehensive picture of how a reaction proceeds can be obtained.

Transition State Characterization

The transition state is a fleeting, high-energy species that represents the energy maximum along the reaction coordinate. Its structure and energy determine the activation barrier and, consequently, the rate of a reaction. Computational methods can locate and characterize transition state structures, providing crucial details about bond breaking and formation.

In the context of phthalazine chemistry, DFT calculations have been used to characterize the transition states in cycloaddition reactions. researchgate.net The analysis of the transition state geometries in the [3+2] cycloaddition of a phthalazinium ylide revealed that the reaction proceeds through a two-stage, one-step mechanism. researchgate.net Furthermore, non-covalent interaction analysis of the transition states highlighted the significant role of weak attractive and steric repulsive interactions in determining the regio- and stereoselectivity of the reaction. researchgate.net

For reactions involving This compound , the characterization of transition states would be vital. For example, in a potential nucleophilic substitution reaction at the C1 or C4 position, locating the transition state would clarify whether the mechanism is concerted or stepwise and would help rationalize the observed reactivity.

Mechanistic Pathways of Cycloadditions and Rearrangements

Computational studies have been instrumental in mapping the mechanistic pathways of complex reactions involving heterocyclic systems like phthalazine. This includes cycloadditions, which are powerful methods for constructing complex ring systems, and rearrangements, which can lead to novel molecular scaffolds.

The mechanism of [3+2] cycloaddition reactions involving phthalazinium ylides has been extensively studied using DFT. researchgate.net These studies have not only confirmed the experimentally observed selectivities but have also provided a detailed understanding of the electronic and steric factors that govern the reaction outcome. researchgate.net The electron localization function (ELF) analysis has been particularly useful in visualizing the electron rearrangement along the reaction pathway. researchgate.net

While there are no specific computational studies on the cycloaddition or rearrangement reactions of This compound , the established methodologies could be readily applied. For instance, the potential for this molecule to participate in Diels-Alder reactions, either as a diene or a dienophile, could be explored computationally. Similarly, the possibility of photochemical or thermal rearrangements could be investigated by mapping the potential energy surfaces of the ground and excited states. Such studies would not only expand the known chemistry of this compound but could also lead to the discovery of new synthetic routes to novel heterocyclic structures.

Molecular Modeling for Structure-Reactivity Relationships (excluding biological activity)

Molecular modeling serves as a powerful tool to elucidate the relationship between the three-dimensional structure of a molecule and its intrinsic reactivity. In the context of this compound, computational methods allow for the prediction of various physicochemical properties and the simulation of chemical behavior, providing insights that complement experimental findings. These theoretical investigations are crucial for understanding the inherent electronic and steric factors that govern the reactivity of the phthalazine core and its substituents.

The reactivity of the phthalazine scaffold is significantly modulated by the nature and position of its substituents. For the specific compound this compound, the methoxyphenoxy and phenyl groups exert distinct electronic and steric effects. The 4-methoxyphenoxy group, with its electron-donating methoxy substituent, increases the electron density on the phenoxy ring and, by extension, influences the electronic character of the phthalazine system through the ether linkage. This can affect the susceptibility of the phthalazine ring to electrophilic or nucleophilic attack.

Computational studies on related phthalazine derivatives have demonstrated that the electronic nature of substituents plays a key role in their chemical behavior. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), which are critical in predicting reaction pathways. A higher energy HOMO would suggest increased nucleophilicity, while a lower energy LUMO would indicate greater electrophilicity.

General findings from studies on substituted phthalazines indicate that the type, length, and number of spacers and distal moieties have a considerable effect on their properties. nih.gov The hydrophobic and electronic characteristics of the substituents are particularly influential. nih.gov For example, in related systems, substituents like a 4-chloroaniline (B138754) moiety have been strategically used to modify the molecule's properties. nih.gov

Table 1: Predicted Influence of Substituents on the Reactivity of the Phthalazine Core

| Substituent | Position | Predicted Electronic Effect | Predicted Steric Effect |

| 4-Methoxyphenoxy | 1 | Electron-donating (via ether oxygen and methoxy group) | Moderate to high steric hindrance |

| Phenyl | 4 | Electron-withdrawing (inductive) and resonance effects | Significant steric hindrance |

Computational Design and Molecular Engineering of Phthalazine Scaffolds

Computational design and molecular engineering have become indispensable in the rational development of novel phthalazine-based compounds. researchgate.net These approaches utilize computational models to predict the properties of hypothetical molecules, thereby guiding synthetic efforts toward compounds with desired characteristics. For scaffolds like this compound, computational tools can be employed to explore a vast chemical space of potential derivatives and identify candidates with optimized properties.

One of the key aspects of computational design is the use of quantitative structure-activity relationship (QSAR) models. While often applied to biological activity, 3D-QSAR models can also be developed to correlate molecular structure with chemical reactivity or other physicochemical properties. researchgate.net These models use descriptors related to steric, electrostatic, hydrophobic, and hydrogen bonding fields to build a predictive model. researchgate.net For the phthalazine scaffold, insights from such models can guide the modification of substituents to fine-tune reactivity. For instance, a model might suggest that increasing the electron-donating capacity at a specific position would enhance a desired reaction rate.

Molecular docking simulations, another cornerstone of computational design, are typically used to predict the binding of a ligand to a protein. However, the principles can be adapted to study intermolecular interactions that govern chemical reactions, such as the approach of a reactant to the phthalazine core. These simulations can reveal preferential orientations and interaction energies, providing a dynamic picture of the reaction landscape. researchgate.net

The process of computationally engineering a phthalazine scaffold often begins with a known molecule, such as this compound, as a template. Derivatives are then generated in silico by systematically modifying the substituents. For example, the methoxy group on the phenoxy ring could be replaced with other functional groups (e.g., halogens, alkyls, nitro groups) to probe the effect on the electronic properties of the phthalazine ring. Similarly, the phenyl group at the 4-position could be substituted or replaced with other aryl or alkyl groups to modulate steric and electronic effects. The properties of these virtual compounds are then calculated and compared to identify promising candidates for synthesis. This iterative cycle of design, prediction, and synthesis accelerates the discovery of new phthalazine derivatives with tailored reactivity profiles.

Recent research has focused on creating hybrids of phthalazine with other heterocyclic scaffolds, such as pyrazole, to develop new chemical entities. nih.gov Computational methods are employed to understand the potential of these synthesized molecules. nih.gov

Table 2: Key Computational Parameters in Phthalazine Scaffold Engineering

| Computational Method | Parameter/Descriptor | Application in Design |

| 3D-QSAR | Steric Fields (CoMFA) | Guiding modifications to alter molecular shape and size for optimal reactivity. |

| 3D-QSAR | Electrostatic Fields (CoMSIA) | Tuning substituent electronics to control reaction pathways. researchgate.net |

| Molecular Dynamics | RMSD, RMSF, Radius of Gyration | Assessing the conformational stability of designed phthalazine derivatives. researchgate.net |

| Quantum Mechanics | HOMO/LUMO Energies | Predicting sites of electrophilic and nucleophilic attack. |

| Molecular Docking | Interaction Energies | Evaluating non-covalent interactions that influence reaction transition states. researchgate.net |

Green Chemistry Principles in Phthalazine Synthesis and Transformation

Solvent-Free Reaction Conditions

The move towards solvent-free reaction conditions represents a cornerstone of green chemistry, aiming to reduce volatile organic compounds (VOCs) that are often toxic and environmentally harmful. For the synthesis of phthalazine (B143731) derivatives, solid-state and solvent-free multicomponent reactions have proven effective.

One notable approach involves the four-component condensation of phthalic anhydride (B1165640), hydrazine (B178648) monohydrate, an aromatic aldehyde, and malononitrile (B47326). researchgate.net Using a catalytic amount of zinc acetate (B1210297) dihydrate (Zn(OAc)₂·2H₂O) at 80°C under solvent-free conditions, 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives have been synthesized in good to excellent yields within 30 minutes. researchgate.net This method's operational simplicity and the use of a low-cost, non-toxic catalyst make it an attractive green alternative. researchgate.net

Another example is the use of silica (B1680970) sulfuric acid as a reusable heterogeneous catalyst for the three-component condensation of phthalhydrazide, dimedone, and aromatic aldehydes, which also proceeds under solvent-free conditions to yield 2H-indazolo[2,1-b]phthalazine-triones. researchgate.net Similarly, Fe3O4 nanoparticles have been employed as a magnetically reusable catalyst for the one-pot synthesis of 1,8-dioxo-decahydroacridine derivatives from aldehydes, dimedone, and amines without any solvent. capes.gov.br

A catalyst-free, "on-water" protocol has also been developed for the synthesis of Hantzsch dihydropyridines, showcasing the potential of water as a green solvent and reaction medium, minimizing the need for organic solvents. nih.gov Furthermore, a solvent-free, one-pot, three-component Hantzsch condensation reaction catalyzed by Ba(NO₃)₂ under microwave irradiation has been successfully used to synthesize fluorescent 1,4-dihydropyridine (B1200194) nucleoside analogues with high yields. nih.govrsc.org These examples highlight a clear trend towards eliminating organic solvents in the synthesis of heterocyclic compounds structurally related to phthalazines, offering pathways that could be adapted for the synthesis of 1-(4-Methoxyphenoxy)-4-phenylphthalazine.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages such as accelerated reaction rates, reduced reaction times, and often higher yields compared to conventional heating methods. tandfonline.comtandfonline.com

The synthesis of various phthalazine derivatives has been successfully achieved using microwave irradiation. For instance, new chlorophthalazine derivatives were synthesized by subjecting chlorophthalazine to microwave irradiation with various reagents like hydrazine derivatives and amines. tandfonline.com This method resulted in a notable improvement in yield and a significant reduction in reaction time compared to conventional heating. tandfonline.comtandfonline.com

In another application, microwave irradiation was used in the Gabriel synthesis of phthalazine-1,4-dione derivatives from 4-chlorophthalic anhydride and methylhydrazine. sciforum.net This approach facilitated a more efficient synthesis of the target compounds. sciforum.net Furthermore, an efficient microwave-assisted method has been developed for preparing a series of 2-pyrazolines, which are known for their biological activities. shd-pub.org.rs

The combination of microwave heating with solvent-free conditions further enhances the green credentials of a synthetic protocol. A one-pot, three-component Hantzsch condensation for synthesizing fluorescent 1,4-dihydropyridine nucleosides was successfully carried out under solvent-free conditions with microwave irradiation, yielding products in very high yields (86–96%) in a short time. nih.govrsc.org

These protocols demonstrate the broad applicability and efficiency of microwave-assisted synthesis for nitrogen-containing heterocyclic compounds, suggesting that a similar approach could be effectively employed for the synthesis of this compound, leading to a more sustainable and efficient process.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Phthalazine Derivatives

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional Heating | Several hours | Lower | tandfonline.comtandfonline.com |

| Microwave Irradiation | Minutes | Higher | tandfonline.comtandfonline.com |

Development and Application of Eco-Friendly Catalysts

The development of eco-friendly catalysts is a critical area of green chemistry, focusing on catalysts that are non-toxic, recyclable, and highly efficient.

Heterogeneous and Recyclable Catalysts (e.g., Chitosan (B1678972), Carboxymethyl Cellulose, Silica Sulfuric Acid)

Heterogeneous catalysts are particularly favored in green synthesis because of their ease of separation from the reaction mixture and their potential for reuse, which minimizes waste and reduces costs.

Silica Sulfuric Acid (SSA) has been highlighted as an efficient and reusable heterogeneous catalyst for preparing 2H-indazolo[2,1-b]phthalazine-trione derivatives through a three-component condensation reaction under solvent-free conditions. researchgate.net Its advantages include good to excellent yields and short reaction times. researchgate.net SSA is also effective for the acetylation of alcohols and the synthesis of other heterocyclic compounds, demonstrating its versatility. jmaterenvironsci.com

Chitosan , a biodegradable and abundant biopolymer, has been utilized as an eco-friendly and heterogeneous catalyst for Michael type addition reactions, leading to the synthesis of pyridones and phthalazines. eurjchem.com Its natural origin and biodegradability make it a highly sustainable catalytic option. eurjchem.com Magnetic chitosan, which combines the catalytic properties of chitosan with the ease of separation of magnetic nanoparticles, has been used to create a recyclable catalyst for the synthesis of 3-imino-2-phenylisoindolin-1-one derivatives. nih.gov

Silica Nanoparticles from Rice Husk have been used as a support for a heterogeneous base catalyst in the synthesis of phthalazine compounds. researchgate.net This approach valorizes an agricultural waste product, contributing to a circular economy. The resulting catalyst was successfully used in the one-pot synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones and could be easily recovered and reused. researchgate.net

Metal-Free Catalysis

Moving away from metal-based catalysts, which can be expensive and toxic, is another key objective of green chemistry.

An innovative, light-driven, metal-free, one-pot synthesis of 1-aryl-phthalazines has been developed. scispace.com This method uses o-methyl benzophenones as starting materials and proceeds through a domino reaction sequence involving a light-mediated enolization and a Diels-Alder reaction. scispace.com The process is highly sustainable as it operates under mild conditions without the need for any catalysts or additives. scispace.com

Atom Economy and Efficiency in Phthalazine Synthesis

Atom economy is a central principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. High atom economy means less waste is generated.

Many of the green methods developed for phthalazine synthesis inherently possess a high atom economy due to their design as multicomponent, one-pot reactions. For instance, the four-component synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones brings together four different molecules in a single step, maximizing the incorporation of atoms into the final structure. researchgate.net

A notable example of a 100% atom-economical process is the reagentless and sustainable iodosulfenylation of alkynes, which has been applied to the synthesis of stereodefined alkenes. rsc.org While not directly a phthalazine synthesis, this work highlights the principles of atom economy that can be applied to various synthetic challenges. The reaction uses only iodine and disulfides to generate (E)-β-iodoalkenyl sulfides with excellent green chemistry metrics, including a low E-factor (Environmental Factor, a measure of waste produced) of 0.19. rsc.org

Future Research Avenues for 1 4 Methoxyphenoxy 4 Phenylphthalazine

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of phthalazine (B143731) derivatives is an active area of research, with continuous efforts to develop more efficient, sustainable, and versatile methodologies. researchgate.net Future research on 1-(4-methoxyphenoxy)-4-phenylphthalazine could benefit from exploring several cutting-edge synthetic strategies.

One promising avenue is the use of visible-light-induced photocatalysis . This approach offers a mild and environmentally friendly alternative to traditional synthetic methods. nih.gov Researchers could investigate a cascade reaction involving a radical hydroamination followed by a Smiles rearrangement of a suitable ortho-alkynylsulfonohydrazone precursor to construct the phthalazine core, which could then be further functionalized to yield the target molecule. nih.govresearchgate.net This method has been shown to be tolerant of various functional groups, allowing for the synthesis of a diverse range of phthalazine derivatives. nih.gov

Another area of exploration is the development of one-pot, multi-component reactions . These reactions, which combine multiple synthetic steps into a single operation, offer significant advantages in terms of efficiency and atom economy. researchgate.net A potential strategy could involve a light-mediated enolization of an o-methyl benzophenone (B1666685) derivative, followed by a Diels-Alder reaction and subsequent aromatization to form the phthalazine ring system. researchgate.net

Furthermore, the Ullmann condensation , a classic method for forming diaryl ethers, could be optimized for the synthesis of this compound. researchgate.net Recent advancements have shown that the use of ligands like 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD) can significantly accelerate this reaction, allowing it to proceed under milder conditions. researchgate.net

| Synthetic Approach | Potential Advantages | Key Precursors/Reagents |

| Visible-Light Photocatalysis | Mild conditions, high functional group tolerance | ortho-Alkynylsulfonohydrazones |

| One-Pot Multi-Component Reaction | Increased efficiency, atom economy | o-Methyl benzophenones, dienophiles |

| Optimized Ullmann Condensation | Milder reaction conditions, improved yields | Aryl halides, phenols, CuCl, TMHD |

Deeper Mechanistic Insights into Complex Phthalazine Transformations

Understanding the underlying mechanisms of chemical reactions is crucial for optimizing existing synthetic methods and designing new ones. For this compound, several areas warrant deeper mechanistic investigation.

One such area is the asymmetric dearomatization of the phthalazine core . This transformation is a powerful tool for generating chiral, three-dimensional structures from flat, aromatic precursors. acs.org Detailed mechanistic studies, combining experimental techniques like nonlinear effect (NLE) analysis, NMR spectroscopy, and mass spectrometry with computational methods, could elucidate the role of catalysts, such as thiourea (B124793) derivatives, in controlling the stereochemical outcome of these reactions. acs.org Understanding the noncovalent interactions between the catalyst, substrate, and reagents could pave the way for the development of highly enantioselective syntheses of phthalazine derivatives. acs.org

Another area of interest is the mechanism of radical-mediated cyclization reactions . The visible-light-induced synthesis of phthalazines, for instance, is proposed to proceed through a radical pathway. nih.gov Detailed mechanistic investigations, including transient absorption spectroscopy and computational modeling, could provide a more complete picture of the reactive intermediates and transition states involved in these complex transformations.

Advanced Applications of Computational Chemistry for Chemical Discovery

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. youtube.com For this compound, computational methods can be applied in several ways to accelerate its discovery and development.

Density Functional Theory (DFT) can be used to predict a wide range of properties, including molecular geometry, vibrational frequencies (IR spectra), and electronic properties like HOMO-LUMO energy gaps. mdpi.comresearchgate.net These calculations can help to confirm the structure of the synthesized compound and provide insights into its reactivity. mdpi.com Furthermore, time-dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectra of the molecule. researchgate.net

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound and its interactions with other molecules. ebi.ac.uknih.govfigshare.comresearchgate.net For example, MD simulations could be used to study the binding of the molecule to a target protein, which is particularly relevant in the context of drug discovery. ebi.ac.uknih.govfigshare.comresearchgate.net In the realm of material science, MD simulations could be used to model the self-assembly of phthalazine derivatives into larger, ordered structures.

The integration of computational screening with experimental synthesis represents a powerful strategy for the discovery of new materials with desired properties. frontiersin.org For instance, a large virtual library of phthalazine derivatives could be screened computationally to identify candidates with promising electronic or optical properties, which could then be synthesized and characterized experimentally. frontiersin.org

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Structural confirmation, reactivity analysis | Geometry, IR spectra, HOMO-LUMO gap |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic spectra | UV-Vis absorption spectra |

| Molecular Dynamics (MD) | Study of dynamic behavior and interactions | Binding modes, self-assembly |

Development of Phthalazine Derivatives for Non-Biological Material Science Applications

While phthalazine derivatives have been extensively studied for their biological activities, their potential in the field of non-biological material science remains relatively unexplored. nih.govnih.govrsc.orgnih.gov The unique electronic and photophysical properties of the phthalazine scaffold make it an attractive building block for the design of novel functional materials.

Future research could focus on the development of this compound derivatives for applications in organic electronics . By introducing suitable electron-donating and electron-accepting groups onto the phthalazine core, it may be possible to tune the electronic properties of the molecule and create materials with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

The investigation of the liquid crystalline properties of phthalazine derivatives is another promising research direction. The rigid, planar structure of the phthalazine core, combined with the presence of flexible side chains, could lead to the formation of liquid crystalline phases. Such materials could find applications in displays, sensors, and optical data storage.

Furthermore, the ability of phthalazine derivatives to coordinate with metal ions could be exploited for the development of metal-organic frameworks (MOFs) . These porous materials have a wide range of potential applications, including gas storage, catalysis, and sensing. The specific substitution pattern of this compound could influence the structure and properties of the resulting MOFs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-(4-Methoxyphenoxy)-4-phenylphthalazine, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, substituting a halogen atom (e.g., Cl) in the phthalazine core with 4-methoxyphenoxy groups under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Optimization requires monitoring reaction kinetics via HPLC or TLC to identify intermediates and adjust stoichiometry . Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the target compound. Yield improvements (≥60%) are achievable by controlling moisture levels and using anhydrous solvents .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Confirm methoxy (-OCH₃) and aryl ether linkages. Key signals include δ ~3.8 ppm (OCH₃) and aromatic protons split due to substituent effects .

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to detect impurities (<2%) and verify molecular ion peaks (e.g., [M+H]+) .

- Elemental Analysis : Validate empirical formula (C₂₁H₁₆N₂O₂) with ≤0.3% deviation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported solubility and stability data for this compound?

- Methodological Answer : Discrepancies arise from polymorphic forms or solvent interactions. Systematic approaches include:

- Solubility Screening : Use the shake-flask method in solvents (e.g., DMSO, ethanol, THF) at 25°C and 40°C. Compare results with literature using Hansen solubility parameters .

- Accelerated Stability Studies : Expose the compound to UV light (λ = 254 nm), humidity (75% RH), and elevated temperatures (40°C) for 4 weeks. Monitor degradation via LC-MS to identify hydrolytic or oxidative byproducts (e.g., demethylation products) .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the phthalazine N-atoms may act as Lewis bases in metal coordination. Compare computed binding energies with experimental data from X-ray crystallography or IR spectroscopy .

Q. What experimental designs evaluate the compound’s adsorption behavior on heterogeneous surfaces (e.g., catalyst supports)?

- Methodological Answer : Use BET surface area analysis and in situ DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) to study adsorption isotherms. For instance, immobilize the compound on silica nanoparticles and quantify loading via TGA mass loss (20–800°C). Correlate results with catalytic activity in cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.